2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclopentyl group and an octahydrobenzo[b][1,4]dioxin moiety, making it structurally unique and potentially useful in diverse applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antibacterial properties, suggesting potential targets within bacterial cells .
Mode of Action
Compounds with similar structures have been found to inhibit bacterial biofilm formation . This suggests that 2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide may interact with its targets to disrupt bacterial growth and proliferation .
Biochemical Pathways
Given its potential antibacterial properties, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Based on its potential antibacterial properties, it may lead to the death of bacterial cells by disrupting essential cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of cyclopentylamine with octahydrobenzo[b][1,4]dioxin-6-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the cyclopentyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of N-alkylated derivatives or substituted cyclopentyl compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetamide: Shares the benzodioxin moiety but lacks the cyclopentyl group.
2-(Cyclopentylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide: Contains a cyclopentylthio group instead of the cyclopentyl group.
Uniqueness
2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c17-15(9-11-3-1-2-4-11)16-12-5-6-13-14(10-12)19-8-7-18-13/h11-14H,1-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJNQRCFYVYJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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